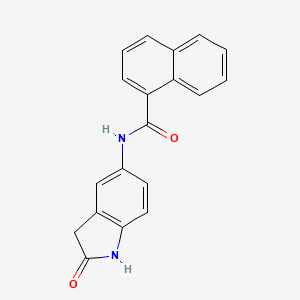

N-(2-oxoindolin-5-yl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-oxoindolin-5-yl)-1-naphthamide” is a chemical compound that is part of the indole family. Indoles are a class of organic compounds that contain a five-membered heterocyclic ring structure, which consists of two carbon atoms and one nitrogen atom . The specific properties of “N-(2-oxoindolin-5-yl)-1-naphthamide” are not widely documented in the literature.

科学的研究の応用

- Notably, several of these compounds demonstrated significant cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Compound 4o, in particular, exhibited remarkable cytotoxicity compared to a positive control (PAC-1) .

Antitumor Properties

作用機序

Target of Action

N-(2-oxoindolin-5-yl)-1-naphthamide, also known as N-(2-oxo-2,3-dihydro-1H-indol-5-yl)naphthalene-1-carboxamide, is a compound that has shown notable cytotoxicity toward human cancer cell lines . The primary targets of this compound are caspases, particularly procaspase-3 . Caspases are a large group of cysteine proteases enzymes that play important roles in regulating apoptotic pathways .

Mode of Action

The interaction of N-(2-oxoindolin-5-yl)-1-naphthamide with its targets results in the activation of procaspase-3 . This activation leads to the induction of apoptosis, or programmed cell death, in cancer cells . The compound’s mode of action is therefore characterized by its ability to trigger apoptosis in cancer cells .

Biochemical Pathways

N-(2-oxoindolin-5-yl)-1-naphthamide affects the apoptotic pathways in cancer cells . By activating procaspase-3, it influences both extrinsic and intrinsic pathways of the apoptotic machine . The downstream effects of this include the accumulation of cells in the S phase and the substantial induction of late cellular apoptosis .

Result of Action

The molecular and cellular effects of N-(2-oxoindolin-5-yl)-1-naphthamide’s action are primarily characterized by its cytotoxicity toward cancer cells . Specifically, the compound has been found to induce late cellular apoptosis and cause an accumulation of cells in the S phase . These effects contribute to its potential as an antitumor agent .

特性

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-18-11-13-10-14(8-9-17(13)21-18)20-19(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-10H,11H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUKWPGDQNEGOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide](/img/structure/B2592208.png)

![3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid](/img/structure/B2592210.png)

![N-[3-Oxo-3-[2-(triazol-1-ylmethyl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2592212.png)

![3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2592215.png)

![(3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2592218.png)

![2-(4-bromophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2592226.png)